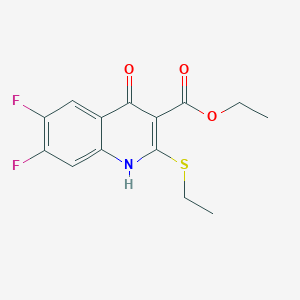

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is a compound related to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals, particularly in the class of antibacterial fluoroquinolones. The specific substitution pattern on the quinoline ring, including the ethylthio group and the difluoro decoration, suggests potential for unique chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from simple precursors such as 2-aminobenzoic acids or isatoic anhydrides. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives are synthesized via a two-step process involving the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . Similarly, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a related compound, involves chlorination and intramolecular cyclization steps . These methods could potentially be adapted for the synthesis of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as NMR and IR spectroscopy. Theoretical studies, including density functional theory (DFT), can also provide insights into the most probable tautomeric forms and predict optical transitions, as seen in the study of ethyl 4-oxoquinoline-3-carboxylate derivatives . These techniques could be applied to determine the molecular structure and tautomeric forms of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including intramolecular cyclizations, ozonolysis, and reactions with phosphorus oxychloride. For instance, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chloro derivatives and dealkylation . The ethylthio group in Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate may also undergo interesting transformations, potentially leading to new quinoline-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their functional groups and substitution patterns. The presence of electron-withdrawing groups like fluorine atoms can affect the acidity of the hydroxy group and the overall reactivity of the molecule. The ethylthio group could also impart lipophilic character to the molecule, influencing its physical properties and potential biological activity .

科学的研究の応用

Synthetic Method and Industry Application A key synthetic pathway for derivatives of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate involves acetylation and cyclization processes. This method is highlighted for its simplicity, moderate reaction conditions, and practicality for industrial scale-up, presenting a foundational approach for the creation of complex molecules with potential applications in material science and pharmaceuticals Cheng De-jun, 2004.

Broad-Spectrum Antibacterial Agent Synthesis The compound serves as a precursor in the synthesis of broad-spectrum antibacterial agents, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Its utility in generating potent antibacterial isothiazoloquinolones through optimized synthetic routes underscores its significance in addressing emerging antibiotic resistance A. Hashimoto et al., 2007.

Anticancer Activity Exploration In the realm of anticancer research, modifications of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a related compound, have shown varied cytotoxic activities against cancer cell lines, including mammary gland and hepatocellular carcinoma cells. This research trajectory emphasizes the compound's role as a versatile scaffold for developing novel anticancer agents M. K. Regal et al., 2020.

Antimicrobial Agent Development Further demonstrating its versatility, derivatives of Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, synthesized through a one-pot reaction involving Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate, have been explored for antimicrobial applications. This work contributes to the ongoing search for new antimicrobial agents capable of combating drug-resistant bacterial and fungal infections Shawkat A. Abdel-Mohsen, 2014.

HIV Integrase Inhibitor Synthesis The compound is also instrumental in the synthesis of key arylquinolines, which are pivotal in HIV integrase inhibitor projects. This application showcases its potential in the development of antiviral therapies, contributing to the global effort against HIV/AIDS Nicholas G Jentsch et al., 2018.

Safety And Hazards

特性

IUPAC Name |

ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHPMXCEZRZUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444164 |

Source

|

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

154330-67-3 |

Source

|

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)